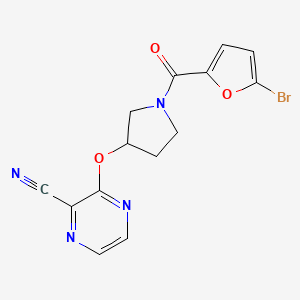

3-((1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN4O3/c15-12-2-1-11(22-12)14(20)19-6-3-9(8-19)21-13-10(7-16)17-4-5-18-13/h1-2,4-5,9H,3,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQACUNYGUNUFSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

Formation of the Bromofuran Moiety: The bromofuran component can be synthesized through the bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Synthesis of Pyrrolidine Derivative: The pyrrolidine ring can be constructed via cyclization reactions involving appropriate amine and carbonyl precursors.

Coupling Reactions: The bromofuran and pyrrolidine derivatives are then coupled using suitable coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Formation of Pyrazine Ring: The final step involves the formation of the pyrazine ring, which can be achieved through cyclization reactions involving appropriate nitrile and amine precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-((1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom in the bromofuran moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

3-((1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has several applications in scientific research:

Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and cancer.

Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.

Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-((1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromofuran moiety may facilitate binding to hydrophobic pockets, while the pyrazine ring can participate in π-π interactions with aromatic residues. The carbonitrile group can act as a hydrogen bond acceptor, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

- 3-((1-(5-Chlorofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

- 3-((1-(5-Methylfuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Uniqueness

3-((1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to the presence of the bromofuran moiety, which can impart distinct electronic and steric properties compared to its chloro and methyl analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Biological Activity

3-((1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanisms, and research findings associated with this compound, supported by data tables and relevant case studies.

Biological Activity Overview

Research indicates that derivatives of pyrazine, including this compound, exhibit a range of biological activities such as:

- Anticancer : Compounds with similar structures have demonstrated significant anticancer properties by inhibiting tumor growth and angiogenesis.

- Antimicrobial : Some pyrazine derivatives show activity against various bacterial strains.

- Anti-inflammatory : Modifications in the pyrazine ring can enhance anti-inflammatory effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazine derivatives. For instance, a related compound was shown to inhibit the growth of MCF-7 breast cancer cells with an IC50 value of 8.47 µM after 72 hours of treatment. This suggests that structural modifications in pyrazines can lead to enhanced anticancer efficacy .

Table 1: Anticancer Activity Data

| Compound Name | Cell Line | IC50 (µM) | Treatment Duration (h) |

|---|---|---|---|

| BPU | MCF-7 | 8.47 | 72 |

| Tamoxifen | MCF-7 | 10 | 72 |

The proposed mechanisms for the biological activity of this compound include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis.

- Receptor Interaction : The presence of functional groups allows for interaction with various biological receptors, potentially modulating signaling pathways associated with cell proliferation and survival.

Case Studies

In a comparative study on pyrazine derivatives, researchers synthesized several analogs and tested their biological activities. One notable finding was that modifications leading to increased lipophilicity enhanced the compounds' ability to penetrate cellular membranes, thereby improving their efficacy against cancer cell lines .

Table 2: Summary of Case Studies

Q & A

Q. What are the critical considerations for optimizing the multi-step synthesis of 3-((1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile?

Methodological Answer:

- Key Steps : The synthesis typically involves:

- Pyrrolidine Functionalization : Bromofuran-2-carbonyl attachment via nucleophilic acyl substitution (e.g., using HATU/DMAP coupling in DMF at 0–5°C) .

- Pyrazine Etherification : Mitsunobu reaction or SN2 displacement to introduce the pyrrolidin-3-yl-oxy group (reaction yields improve with dry THF and DBU as a base) .

- Final Carbonitrile Installation : Cyanation via Pd-catalyzed cross-coupling (e.g., using Zn(CN)₂ and XPhos Pd G3 catalyst) .

- Optimization Parameters : Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity. Yields drop significantly if reaction temperatures exceed 80°C during coupling steps .

Q. How do structural features of this compound influence its solubility and stability in biological assays?

Methodological Answer:

- Solubility : The bromofuran and pyrazine moieties confer moderate polarity. Solubility in PBS (pH 7.4) is ~50 µM at 25°C, but DMSO or cyclodextrin-based vehicles are recommended for in vitro assays .

- Stability : The compound degrades under UV light (t₁/₂ = 2 hrs in aqueous solution). Store lyophilized at -80°C and protect from light during handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., CHK1 inhibition vs. off-target kinase effects)?

Methodological Answer:

- Assay Design :

- Data Discrepancies : Batch-to-batch variability in bromofuran coupling efficiency (70–90%) may alter cellular potency. Always characterize each batch via LC-MS and ¹H NMR .

Q. What experimental strategies are recommended to elucidate the compound’s mechanism of action in DNA damage response pathways?

Methodological Answer:

- In Vitro Models :

- γH2AX Foci Assay : Treat MCF-7 cells with 5 µM compound + 2 Gy ionizing radiation. Quantify foci retention at 24 hrs to assess DNA repair inhibition .

- Synergy Studies : Combine with gemcitabine (100 nM) and measure apoptosis via Annexin V/PI staining. A synergistic effect (Combination Index <1) confirms CHK1-dependent chemosensitization .

- In Vivo Validation : Use HT29 xenografts in NSG mice (10 mg/kg compound, oral, BID). Monitor tumor regression via bioluminescence imaging and correlate with phospho-CHK1 (Ser345) IHC .

Q. How can structure-activity relationship (SAR) studies improve target selectivity while retaining potency?

Methodological Answer:

- Modification Hotspots :

- QSAR Modeling : Train models using MOE 2025 with descriptors like logP, polar surface area, and halogen bond propensity. Validate with a test set of 50 analogs .

Mechanistic and Analytical Challenges

Q. What analytical techniques are critical for confirming the compound’s structural integrity and purity?

Methodological Answer:

- LC-MS : Use a Waters Xevo TQ-S system (ESI+, m/z [M+H]⁺ = 418.2) with a 3.5 µm C18 column. Monitor for impurities (<0.5% by peak area) .

- NMR : Assign key signals (e.g., pyrrolidine H-3 at δ 4.2 ppm, pyrazine H-2 at δ 8.7 ppm) and confirm absence of residual solvents (e.g., DMF <300 ppm) .

Q. How can researchers address discrepancies in reported IC₅₀ values across different cell lines?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.